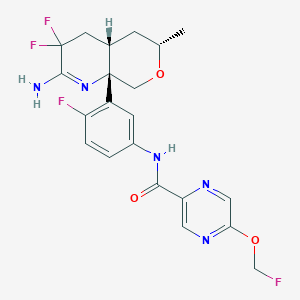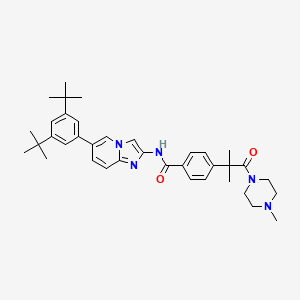
BACE-1 inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BACE-1 inhibitor 2 is a compound that targets the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease responsible for the proteolysis of amyloid precursor proteins into beta-amyloid peptides. These peptides are neurotoxic and are implicated in the pathogenesis of Alzheimer’s disease. BACE-1 inhibitors are being explored as potential therapeutic agents to prevent the formation of amyloid plaques and thereby treat or prevent Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BACE-1 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This often involves the use of condensation reactions between amines and aldehydes or ketones.
Functionalization: Introduction of various functional groups through reactions such as halogenation, nitration, and sulfonation.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
BACE-1 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like chlorine or bromine
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Halogenating agents: Chlorine gas, bromine
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified for specific applications .
Applications De Recherche Scientifique
BACE-1 inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting the formation of amyloid plaques in Alzheimer’s disease models.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research .
Mécanisme D'action
BACE-1 inhibitor 2 exerts its effects by binding to the active site of the BACE-1 enzyme, thereby preventing the cleavage of amyloid precursor protein into beta-amyloid peptides. This inhibition reduces the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The molecular targets include the catalytic aspartic residues of BACE-1, and the pathways involved are those related to amyloid precursor protein processing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Verubecestat: Another BACE-1 inhibitor that has been studied for Alzheimer’s disease treatment.
Lanabecestat: A BACE-1 inhibitor with a similar mechanism of action.
Atabecestat: Known for its potential in reducing amyloid plaque formation
Uniqueness
BACE-1 inhibitor 2 is unique in its specific binding affinity and selectivity for the BACE-1 enzyme over other similar enzymes like BACE-2. This selectivity reduces potential off-target effects and enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C21H21F4N5O3 |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
N-[3-[(4aS,6S,8aS)-2-amino-3,3-difluoro-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-b]pyridin-8a-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H21F4N5O3/c1-11-4-12-6-21(24,25)19(26)30-20(12,9-32-11)14-5-13(2-3-15(14)23)29-18(31)16-7-28-17(8-27-16)33-10-22/h2-3,5,7-8,11-12H,4,6,9-10H2,1H3,(H2,26,30)(H,29,31)/t11-,12-,20-/m0/s1 |
Clé InChI |
QQHWYFAIJDVZQX-PVUDRZGPSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2CC(C(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |
SMILES canonique |
CC1CC2CC(C(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)




![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)
![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)


